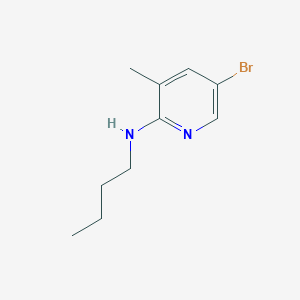
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine
Vue d'ensemble
Description
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine (BMPA) is an organic compound belonging to the class of amines. It is a derivative of pyridine, an aromatic heterocyclic compound, and butylamine, an organic compound containing an amino group. BMPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a ligand for binding studies.
Applications De Recherche Scientifique
Synthesis and Characterization
- Formation of N-heterocycles : N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines, structurally related to N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine, were investigated under flash vacuum thermolysis (FVT) conditions. The study revealed the formation of N-heterocycles like 3-methylimidazo[1,5-a]pyridine as major products, providing insights into mechanisms of such thermal reactions (Vu et al., 2013).
Novel Compound Formation in Maillard Reaction
- Identification of Colored Product : In a study investigating the Maillard reaction of D-glucose, butylamine, analogous to lysine side chains in proteins, was used. This resulted in the formation of a previously unknown colored compound, demonstrating the role of butylamine in complex chemical reactions (Lerche, Pischetsrieder, & Severin, 2002).
Use in Antitumor Agent Synthesis
- Synthesis of Nilotinib : A research on the synthesis of the antitumor agent Nilotinib involved steps related to pyridinyl compounds. This study provides a methodological perspective for synthesizing complex pharmaceutical compounds (Wang Cong-zhan, 2009).
Application in Electrochemistry
- Liquid | Liquid Ion Sensors : A study developed a permethylated ferrocene redox system with a butylamine substituent for application in liquid | liquid ion sensors. This work highlights the potential of such compounds in electrochemical applications (Kelly, Katif, James, & Marken, 2010).
Antitumor Activity Screening
- Cytotoxicity Against Tumor Cell Lines : In a study exploring the synthesis of pyridyl–pyrazole-3-one derivatives, compounds related to pyridinyl showed significant antitumor activity against various tumor cell lines, emphasizing the importance of such compounds in cancer research (Huang et al., 2017).
Synthesis of Ketolide Antibiotics
- Novel Antibiotics Synthesis : A study on the synthesis of 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine, used in the synthesis of novel ketolide antibiotics, demonstrates the utility of pyridinyl-related compounds in developing new antibiotics (Cao et al., 2011).
Propriétés
IUPAC Name |
5-bromo-N-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-12-10-8(2)6-9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVIZNJTSEZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



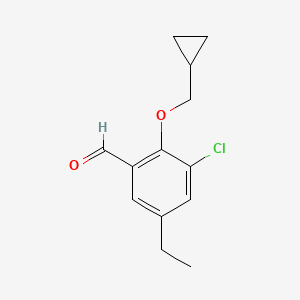
![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
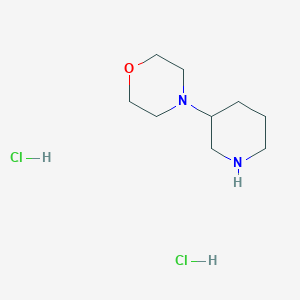
![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
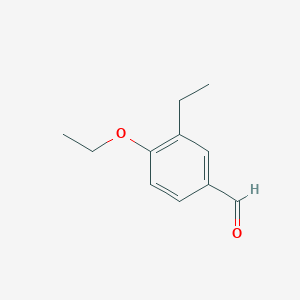
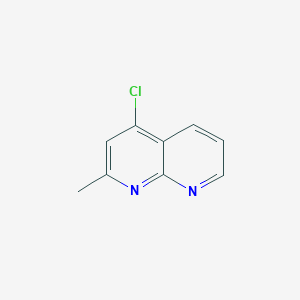
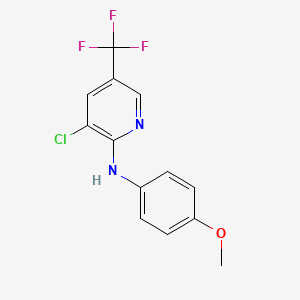
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
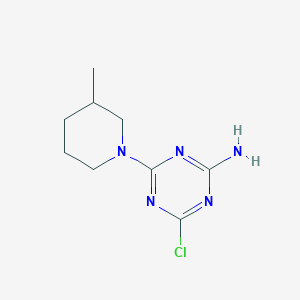
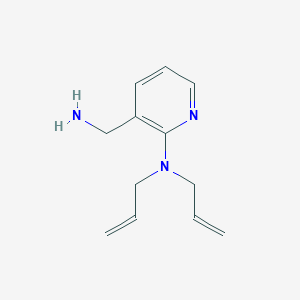
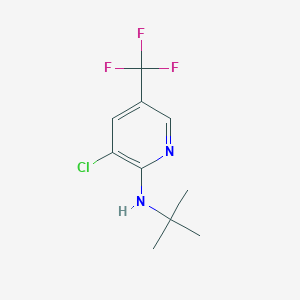
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)